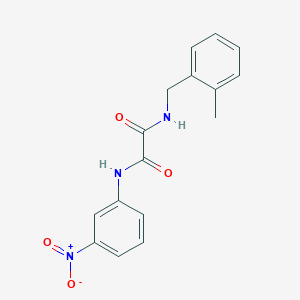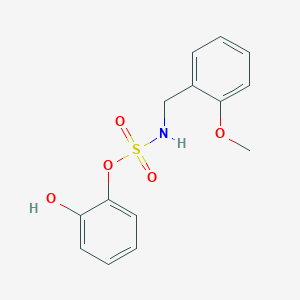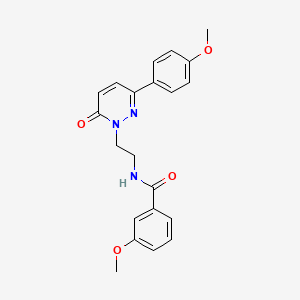
1-(4-Butylcyclohexyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Butylcyclohexyl)-4-fluorobenzene” is a complex organic compound. It consists of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with a fluorine atom and a butylcyclohexyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-butylcyclohexyl compound with a fluorobenzene derivative under appropriate conditions . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a fluorine atom and a butylcyclohexyl group . The butylcyclohexyl group itself consists of a cyclohexane ring with a butyl (four-carbon) chain attached. The exact three-dimensional structure would depend on the orientations of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reactants present . The benzene ring is a region of high electron density, making it susceptible to electrophilic attack. The fluorine atom is highly electronegative, which could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure . For example, the presence of the benzene ring could contribute to its stability, while the fluorine atom could influence its polarity.Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-butylcyclohexyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRDIWHRFIAPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylcyclohexyl)-4-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)
![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)


![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2381124.png)

![1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2381126.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2381129.png)